1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-9(2-4-10)8-16-14-6-5-13-11(14)7-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCYUJRLJGWFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with imidazole-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Chemical Reactions Involving 1-[(4-Fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde
This compound can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
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Nucleophilic Substitution : The presence of the aldehyde group allows for nucleophilic attack by various nucleophiles leading to the formation of new carbon-nitrogen bonds.
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Oxidation Reactions : The aldehyde functionality can be oxidized to form carboxylic acids or other derivatives.
Reaction Mechanisms
The mechanisms involved in these reactions often include:
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Nucleophilic Attack : The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to the formation of hemiacetals or alcohols.
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Electrophilic Aromatic Substitution : The fluorinated phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Research Findings on Biological Activity
Research indicates that imidazole derivatives exhibit significant biological activity, including antibacterial and anticancer properties. The interactions at the molecular level with biological targets such as enzymes or receptors have been extensively studied.
Biological Activity Data
| Activity Type | Target | Reference |
|---|---|---|
| Antibacterial | Various pathogens | |
| Anticancer | Tumor cell lines |
The compound’s structure suggests potential interactions with key biological targets, making it a candidate for further pharmacological evaluation.
Scientific Research Applications
1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their function.
Comparison with Similar Compounds
- 1-[(4-chlorobenzyl)oxy]-1H-imidazole-2-carbaldehyde
- 1-[(4-bromobenzyl)oxy]-1H-imidazole-2-carbaldehyde
- 1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde
Comparison: 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Biological Activity
1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationships
The synthesis of imidazole derivatives often involves various methods, including electrophilic aromatic substitution and nucleophilic addition reactions. For this compound, the introduction of the 4-fluorophenyl group is crucial for enhancing its biological properties. Research indicates that modifications at specific positions on the imidazole ring can significantly affect the compound's activity against various biological targets.
Key Structural Features
Several studies highlight that the presence of electron-withdrawing or electron-donating groups can modulate the activity of imidazole derivatives. For instance, the methoxy group enhances solubility and bioavailability, while the fluorine atom may increase lipophilicity and binding affinity to target proteins.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For example, in a study evaluating various imidazole compounds, it was found that those with specific substitutions showed potent activity against Helicobacter pylori, a common gastric pathogen. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 8 μg/disc, indicating strong antibacterial effects against resistant strains .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | MIC (μg/disc) | Target Pathogen |
|---|---|---|
| Compound A | 8 | H. pylori |
| Compound B | 12 | E. coli |
| Compound C | 10 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives is also noteworthy. Studies have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. For instance, derivatives with specific substitutions demonstrated IC50 values ranging from 19 to 42 μM against COX-1 and COX-2 . This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins.
Table 2: COX Inhibition by Imidazole Derivatives
| Compound Name | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |
Study on Antibacterial Properties
In a recent study published in MDPI, researchers synthesized various imidazole derivatives and evaluated their antibacterial activities against multiple pathogens, including Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited remarkable potency with MIC values significantly lower than standard antibiotics .
Investigation into Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of imidazole derivatives in vitro, revealing that these compounds could effectively reduce the expression levels of iNOS and COX enzymes in activated macrophages . This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the common laboratory synthesis routes for 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde?
The synthesis typically involves condensation reactions between substituted imidazole precursors and fluorinated aromatic aldehydes. For example:
- Step 1 : Reacting 1H-imidazole-2-carbaldehyde derivatives with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-fluorophenyl)methoxy group .
- Step 2 : Purification via column chromatography and characterization using NMR and HPLC.
- Optimization : Reaction conditions (temperature, solvent polarity) significantly impact yield. Multi-step protocols may require protecting groups to prevent side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (common in imidazole derivatives).
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Segregate as hazardous organic waste and incinerate via licensed facilities .
Advanced Questions
Q. How can computational modeling optimize the synthesis or application of this compound?
- Molecular Dynamics (MD) : Simulate reaction pathways to predict optimal solvents (e.g., DMF vs. THF) and transition states .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group for nucleophilic attacks) .
- AI-Driven Workflows : Tools like COMSOL Multiphysics integrate reaction kinetics data to automate parameter optimization (e.g., temperature gradients) .
Q. How should researchers address contradictions in crystallographic data for structurally similar imidazole derivatives?
- Multi-Scan Corrections : Apply absorption corrections (e.g., SADABS) to refine disordered regions, as seen in dithiolane ring systems .
- Statistical Validation : Compare R factors (e.g., wR = 0.110 vs. 0.124) across datasets to assess model reliability .
- Cross-Validation : Use complementary techniques like powder XRD or IR spectroscopy to confirm bond lengths/angles .
Q. What methodological approaches are used to study its potential in medicinal chemistry?
- Structure-Activity Relationship (SAR) : Modify the fluorophenyl or imidazole moieties and test against biological targets (e.g., kinases). For example:
- In Vitro Assays : Screen for cytotoxicity using MTT assays, noting that some imidazole derivatives are recommended for in vitro use only due to instability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
